molecular formula C6H3F2NO3 B175385 2,3-Difluoro-4-nitrophenol CAS No. 123173-60-4

2,3-Difluoro-4-nitrophenol

Cat. No. B175385
CAS RN: 123173-60-4
M. Wt: 175.09 g/mol
InChI Key: FCCFXVJUDSQIMG-UHFFFAOYSA-N
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Description

“2,3-Difluoro-4-nitrophenol” is a chemical compound with the molecular formula C6H3F2NO3 .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2,3-difluorophenol with nitric acid in dichloromethane at 0-20°C . The reaction yields this compound as a white solid .


Molecular Structure Analysis

The molecular structure of this compound can be represented as 1S/C6H3F2NO3/c7-5-3 (9 (11)12)1-2-4 (10)6 (5)8/h1-2,10H FCCFXVJUDSQIMG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 175.09 .

Scientific Research Applications

Atmospheric Studies

  • Atmospheric Occurrence of Nitrophenols : Nitrophenols, including 2,3-Difluoro-4-nitrophenol, are studied for their occurrence in various atmospheric phases such as gas, rainwater, cloud, fog, and snow. These studies focus on understanding the sources of atmospheric nitrophenols, including direct emissions from combustion processes and secondary formation in the atmosphere. The techniques used for identifying and quantifying nitrophenols include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) (Harrison et al., 2005).

Environmental Pollution and Treatment

  • Catalytic Reduction of Nitrophenol Compounds : Research on novel catalysts like magnetic Fe@Au core-shell nanoparticles anchored graphene oxide demonstrates their effectiveness in reducing nitrophenol compounds. These studies are significant in addressing environmental pollution issues related to nitrophenols (Gupta et al., 2014).
  • Toxicity and Degradability in Anaerobic Systems : The toxicity and degradability of nitrophenols in anaerobic systems are critical for understanding their environmental impact. Studies focus on the toxic effects of nitrophenols on various biological systems and their transformation under anaerobic conditions (Uberoi & Bhattacharya, 1997).

Industrial and Chemical Applications

  • Nanocatalytic Assemblies for Nitrophenols Reduction : The use of nanocatalytic systems for the chemical reduction of nitrophenols is explored extensively. This has implications for removing hazardous dyes from aqueous environments, showcasing the potential for industrial applications (Din et al., 2020).
  • Photocatalytic Degradation Studies : Investigations into the photocatalytic degradation of nitrophenols using materials like TiO2 in oxygenated aqueous suspensions provide insights into environmental cleanup processes. These studies are crucial for developing methods to address water pollution (Paola et al., 2003).

Advanced Material Research

  • Adsorption Analysis on Silver Nanostructures : Studies on the adsorption of nitrophenol isomers on nanoscale silver films/powders highlight the potential of advanced materials in environmental applications. This research has implications for biochemical and industrial use where nitrophenol compounds are employed (Perry et al., 2010).

Safety and Hazards

2,3-Difluoro-4-nitrophenol is classified as hazardous. It is toxic if swallowed, harmful in contact with skin or if inhaled, and may cause damage to organs through prolonged or repeated exposure . Safety precautions include avoiding breathing dust, wearing protective gloves/eye protection/face protection, and ensuring adequate ventilation .

properties

IUPAC Name

2,3-difluoro-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2NO3/c7-5-3(9(11)12)1-2-4(10)6(5)8/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCFXVJUDSQIMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20561603
Record name 2,3-Difluoro-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

123173-60-4
Record name 2,3-Difluoro-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2,3-difluoro-4-nitroanisole (10 g) in 48% HBr (60 mL) and 30% HBr in acetic acid (30 mL) was stirred at 120° C. overnight. The mixture was cooled to room temperature and extracted with ethyl acetate (3×200 mL) and the combined extracts were washed with brine and dried over Na2SO4. Filtration and evaporation of the solvent gave the product.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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